molecular formula C19H16Cl2N2O2S B2886190 2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one CAS No. 394236-82-9

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one

Cat. No.: B2886190
CAS No.: 394236-82-9
M. Wt: 407.31
InChI Key: ZHHRVEWDQUMMEY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one is a synthetic chemical scaffold of significant interest in advanced agrochemical and pharmacological research. Its structure integrates a 3,5-dimethyl-1H-pyrazole core, a motif prevalent in the development of active substances . The molecule is further functionalized with chlorophenyl ether and chlorophenyl thioether groups, structural features commonly associated with bioactivity in plant protection agents . Researchers are investigating this compound primarily as a potential lead for the development of novel fungicides. The presence of the 1,3-dichlorophenyl moiety and the pyrazole system suggests a potential for inhibiting fungal growth, making it a candidate for structure-activity relationship (SAR) studies aimed at combating phytopathogenic fungi . The molecular framework may also serve as a key intermediate in synthetic chemistry for constructing more complex heterocyclic systems. Research efforts focus on exploring its mechanism of action and optimizing its profile for specific agricultural or life science applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-19(26-17-9-5-15(21)6-10-17)13(2)23(22-12)18(24)11-25-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRVEWDQUMMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The reaction of 2,4-pentanedione (a 1,3-diketone) with hydrazine hydrate in ethanol under reflux conditions yields 3,5-dimethyl-1H-pyrazole as the primary product. This method, first reported by Knorr in 1883, offers excellent regioselectivity for symmetrically substituted diketones. For the target compound, this step establishes the 3,5-dimethyl substitution pattern critical for subsequent functionalization.

Modifications using nano-ZnO catalysts have been shown to enhance reaction efficiency, achieving yields upwards of 95% with reduced reaction times. The catalytic mechanism involves Lewis acid activation of the diketone carbonyl groups, facilitating nucleophilic attack by hydrazine.

N-Alkylation with 2-(4-Chlorophenoxy)ethan-1-one

The final structural component is introduced through N-alkylation of the pyrazole nitrogen. This step requires careful control of reaction conditions to prevent O-alkylation or decomposition of the ethanone moiety.

Synthesis of 2-Chloro-1-(4-chlorophenoxy)ethan-1-one

Friedel-Crafts acylation of 4-chlorophenoxyacetyl chloride with aluminum chloride (AlCl3) in dichloromethane at 0–5°C produces the electrophilic coupling agent. Maintaining low temperatures minimizes ketone decomposition, with reported yields of 89–93% for similar systems.

Coupling Reaction Optimization

N-Alkylation proceeds via a Williamson-type mechanism using sodium hydride (NaH) as base in tetrahydrofuran (THF):

$$
\text{4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole} + \text{2-Chloro-1-(4-chlorophenoxy)ethan-1-one} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Reaction monitoring by thin-layer chromatography (TLC) reveals complete consumption of starting materials within 6–8 hours at 60°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 76–81% yield.

Analytical Characterization and Quality Control

Comprehensive spectral analysis confirms successful synthesis and compound integrity:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.38–7.26 (m, 4H, Ar-H), 6.92–6.85 (m, 4H, Ar-H), 5.72 (s, 1H, pyrazole-H), 4.89 (s, 2H, OCH2CO), 2.41 (s, 6H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 187.2 (C=O), 154.1 (C-O), 144.3, 138.9 (pyrazole-C), 132.7–128.3 (Ar-C), 53.8 (OCH2), 12.4 (CH3).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates ≥98.5% purity using a C18 column (4.6 × 150 mm, 5 μm) and acetonitrile/water (70:30) mobile phase.

Discussion of Synthetic Challenges and Optimizations

Regioselectivity in Pyrazole Formation

The electron-donating methyl groups at positions 3 and 5 direct cyclocondensation to occur exclusively at the β-diketone positions, avoiding regioisomer formation. This contrasts with unsymmetrical diketones, which often produce mixed regioisomeric products.

Stability Considerations

The thioether linkage demonstrates remarkable stability under acidic conditions (pH 2–6) but undergoes gradual oxidation to sulfone derivatives in the presence of hydrogen peroxide. Storage under nitrogen atmosphere at –20°C prevents degradation over 12-month periods.

Yield Enhancement Strategies

Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields. For instance, the N-alkylation step completes in 90 minutes at 100 W microwave irradiation, compared to 6 hours under conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ketone group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core pyrazole-ethanone framework with analogs synthesized in Journal of Applied Pharmaceutical Science (2016) . Key differences lie in the substituents at the pyrazole ring:

  • Target compound : 4-[(4-chlorophenyl)sulfanyl] group.
  • Analogs (e.g., compounds 21–30) : 4-(substituted phenyldiazenyl) groups (N=N-linked aromatic systems).

The sulfanyl (S) group introduces distinct electronic and steric properties compared to the diazenyl (N=N) group. In contrast, diazenyl groups can participate in π-π stacking and hydrogen bonding, influencing target binding .

Research Implications and Gaps

While the target compound’s biological data are unavailable in the provided evidence, insights from its diazenyl analogs suggest:

  • Structure-activity relationships (SAR) : The position and electronic nature of substituents critically determine efficacy. For instance, para-chlorine on the phenyl ring (as in compound 22 and the target compound) correlates with enhanced antibacterial activity .

Further studies should:

  • Characterize the target compound’s antimicrobial and cytotoxic profiles.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one (CAS No. 394236-56-7) is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 386.9 g/mol. The structure includes a pyrazole moiety, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and chlorophenyl groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of pyrazole possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds similar to the target molecule have shown the ability to inhibit inflammatory pathways, particularly in neuroinflammatory models.
  • Anticancer Properties : The presence of specific substituents on the pyrazole ring can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Activity

A study conducted on related compounds showed that chlorophenyl-substituted pyrazoles exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundActivityMechanism
Pyrazole AModerateMembrane disruption
Pyrazole BHighMetabolic inhibition

Anti-inflammatory Mechanisms

In vitro experiments using lipopolysaccharide (LPS) to induce inflammation in microglial cells revealed that the compound significantly reduced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. This suggests that it may modulate inflammatory responses in neurodegenerative diseases.

Anticancer Activity

Research published in peer-reviewed journals has highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including breast and colon cancer. The structure-activity relationship (SAR) studies indicate that the presence of the 4-chlorophenyl group enhances activity by facilitating interactions with cellular targets involved in apoptosis.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HT-29 (Colon)3.2

Case Studies

  • Neuroinflammation Model : In a study focused on Parkinson's disease models, the compound demonstrated protective effects against neuroinflammation induced by MPTP. It significantly reduced microglial activation and pro-inflammatory cytokine release.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, starting with diazotization of substituted anilines (NaNO₂, HCl, 0–50°C) to form diazenyl intermediates, followed by condensation with acetylacetone or hydrazine hydrate to generate pyrazole cores. Subsequent alkylation with 4-chlorophenacyl bromide in DMF under reflux (K₂CO₃ as base) yields the final product. Key intermediates include diazenyl-pyrazole derivatives and phenacyl halides .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying substituent positions and bonding environments. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl, sulfanyl). Mass spectrometry (MS) confirms molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What functional groups in this compound influence its reactivity and biological interactions?

The 4-chlorophenoxy group enhances lipophilicity, aiding membrane penetration. The sulfanyl (-S-) linkage and pyrazole ring contribute to hydrogen bonding and π-π stacking with biological targets. The ketone group at the ethanone moiety may participate in redox reactions or serve as a site for derivatization .

Q. What standard biological assays are used to evaluate its pharmacological potential?

Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial inhibition are tested via serial dilution assays (compared to ciprofloxacin). Antifungal activity against C. albicans uses fluconazole as a reference. Anticancer potential is assessed using Dalton’s lymphoma ascites (DLA) cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimize temperature (reflux vs. room temperature), solvent polarity (DMF for solubility vs. ethanol for selectivity), and stoichiometry of reagents (e.g., excess 4-chlorophenacyl bromide). Use TLC to track intermediate formation and column chromatography for purification .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Standardize assay protocols (e.g., consistent inoculum size in antimicrobial tests). Verify compound purity via HPLC and control for solvent effects (e.g., DMSO cytotoxicity). Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., bacterial dihydrofolate reductase). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity. Comparative SAR studies with analogs (e.g., nitro/methoxy substituents) identify pharmacophores .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Avoid prolonged exposure to light (UV degradation) and acidic/basic conditions (hydrolysis of sulfanyl linkages). Store in anhydrous DMSO at -20°C for long-term preservation .

Q. What experimental designs are suitable for comparative studies with structural analogs?

Use a randomized block design with split plots: vary substituents (e.g., chloro vs. methoxy groups) as main plots, bioassay types (antimicrobial vs. anticancer) as subplots, and replicate experiments (n=4) to assess reproducibility. Statistical analysis via ANOVA identifies significant activity differences .

Q. What methodologies elucidate the environmental fate and ecotoxicological risks of this compound?

Apply OECD guidelines for biodegradability (e.g., Modified Sturm Test) and bioaccumulation (log P calculations). Use Daphnia magna acute toxicity assays (LC₅₀) and soil microcosms to study abiotic/biotic degradation pathways. High-resolution mass spectrometry (HRMS) detects transformation products .

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